

# The Synthesis and Chemical Profile of Medroxalol Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: *Medroxalol hydrochloride*

Cat. No.: *B1198975*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and chemical properties of **Medroxalol hydrochloride**. The information is intended to support researchers and professionals engaged in drug development and medicinal chemistry.

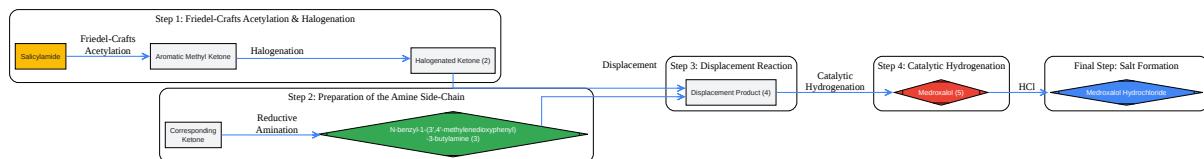
## Chemical Properties of Medroxalol Hydrochloride

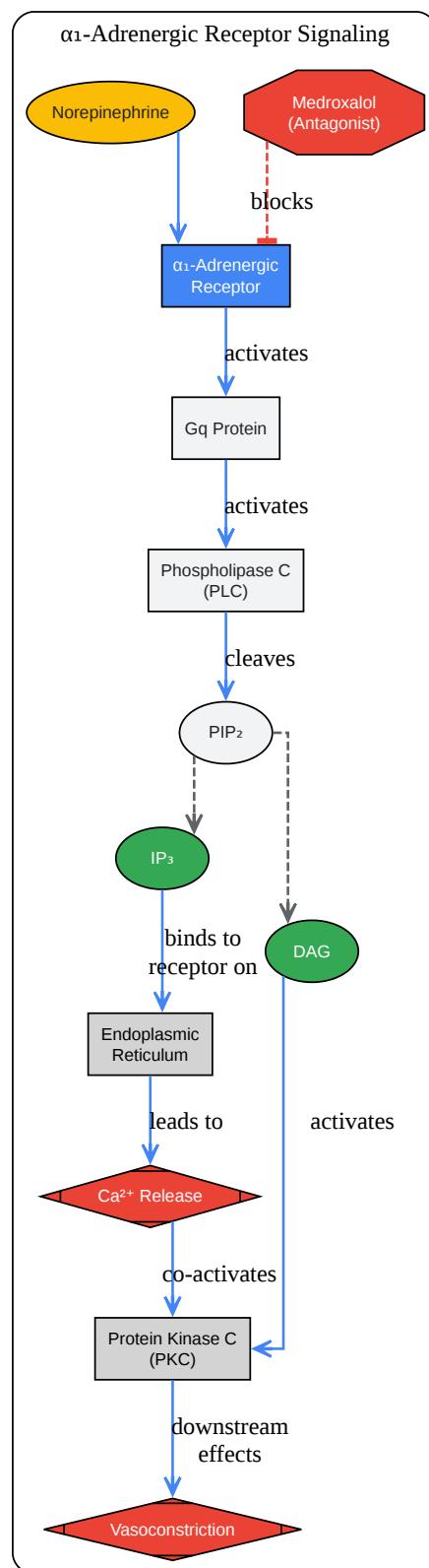
**Medroxalol hydrochloride** is an adrenergic receptor antagonist with both alpha- and beta-blocking activities.<sup>[1][2]</sup> Its chemical and physical properties are summarized in the table below.

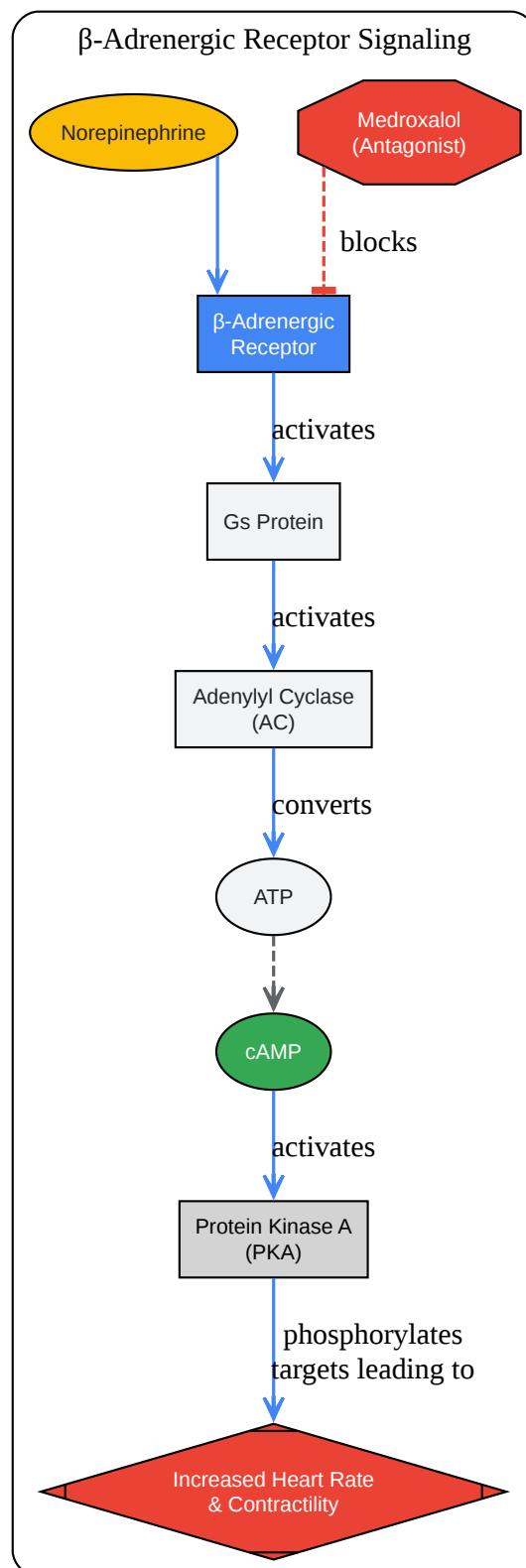
Property	Value	Source
IUPAC Name	5-[2-[[3-(1,3-Benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]-2-hydroxybenzamide;hydrochloride	<a href="#">[3]</a>
Molecular Formula	C <sub>20</sub> H <sub>25</sub> ClN <sub>2</sub> O <sub>5</sub>	<a href="#">[3]</a>
Molecular Weight	408.9 g/mol	<a href="#">[3]</a>
Appearance	Solid powder	<a href="#">[4]</a>
Solubility	Soluble in DMSO	<a href="#">[4]</a> <a href="#">[5]</a>
LogP (Octanol-Water Partition Coefficient)	2.46	<a href="#">[6]</a>
Topological Polar Surface Area (TPSA)	114 Å <sup>2</sup>	<a href="#">[6]</a>
Hydrogen Bond Donors	4	<a href="#">[6]</a>
Hydrogen Bond Acceptors	7	<a href="#">[6]</a>
Rotatable Bonds	8	<a href="#">[6]</a>

## Synthesis Pathway of Medroxalol

The synthesis of Medroxalol proceeds through a multi-step pathway, beginning with the modification of salicylamide. The general synthetic scheme is outlined below.[\[7\]](#)







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